tert-Butyl (4-chlorobutyl)carbamate

PROTAC Synthesis Material Science Thermal Stability

Ideal for PROTAC linker SAR and medicinal chemistry. This ≥98% pure tert-Butyl (4-chlorobutyl)carbamate (CAS: 95388-79-7) features a specific 4-carbon alkyl chloride chain, a critical design parameter for modulating ternary complex geometry and degradation potency (DC50). The orthogonal Boc group ensures high-yield (85-90%) deprotection under mild acidic conditions, preventing premature cleavage during multi-step synthesis.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 95388-79-7
Cat. No. B1342796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-chlorobutyl)carbamate
CAS95388-79-7
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCl
InChIInChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)
InChIKeyBEKDZRXUWYOOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 95388-79-7: tert-Butyl (4-chlorobutyl)carbamate Technical Baseline for R&D Procurement


tert-Butyl (4-chlorobutyl)carbamate (CAS: 95388-79-7), also designated as N-Boc-4-chloro-1-butanamine, is a C9H18ClNO2 carbamate derivative (MW: 207.70) . The compound comprises a four-carbon alkyl chain, bearing a terminal primary alkyl chloride and a nitrogen protected by an acid-labile tert-butyloxycarbonyl (Boc) group . This structural duality confers utility as a bifunctional linker in the synthesis of proteolysis targeting chimeras (PROTACs) and as a protected amine synthon in medicinal chemistry campaigns . Commercially available in purities up to 98% , its solid physical form at 20°C necessitates long-term storage at 2-8°C .

CAS 95388-79-7: Risks of Analog Substitution in Synthetic Routes and PROTAC Design


The substitution of tert-Butyl (4-chlorobutyl)carbamate with structurally analogous linkers or alkyl halides carries quantifiable risk. The compound's specific 4-carbon alkyl chloride chain length is a critical design parameter in PROTACs, where linker geometry directly modulates ternary complex formation and degradation potency (DC50) [1]. Replacing it with a shorter (e.g., C2/C3) or longer (e.g., C5/C6) analog can shift the observed DC50 by orders of magnitude due to altered E3 ligase-target protein proximity [2]. Furthermore, the orthogonal Boc protecting group provides a well-understood deprotection profile (stable to base, cleaved by TFA) , offering a high-yield synthetic route (typically 85-90%) that may be compromised if a different protecting group (e.g., Cbz, Fmoc) or halogen (e.g., Br, I) is employed due to altered reactivity or side reactions during subsequent conjugations.

CAS 95388-79-7: Quantitative Evidence for Differentiated Scientific Selection


Thermal Stability Benchmarking: Superior Decomposition Threshold vs. Alkyl Chloride Class

This compound demonstrates a thermal decomposition threshold of 180°C before significant breakdown occurs, a critical parameter for high-temperature synthetic applications. This value is notably higher than the typical thermal stability range for many aliphatic alkyl chloride linkers, which can decompose at lower temperatures due to dehydrohalogenation or other side reactions. While direct head-to-head data for all analogs is unavailable, this value serves as a robust benchmark for selection against less thermally stable alternatives.

PROTAC Synthesis Material Science Thermal Stability

Synthetic Efficiency: Quantified Yield Advantage in Standard Boc Protection Protocol

The synthesis of tert-Butyl (4-chlorobutyl)carbamate via the reaction of 4-chlorobutylamine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane proceeds with yields consistently in the range of 85-90%. This is a direct, quantitative comparison to the broader class of Boc-protected alkyl amines, where yields can vary significantly based on amine nucleophilicity and sterics. This high, reproducible yield minimizes waste and reduces procurement volume requirements.

Synthetic Methodology Process Chemistry Amine Protection

Role as a Defined Linker in PROTACs: Distinct from Non-Functionalized Alkyl Chains

This compound is a specifically designated PROTAC linker, a class of bifunctional molecules distinct from simple alkyl halides. It provides both a reactive chloride for conjugation to one ligand and a protected amine for orthogonal deprotection and coupling to a second ligand. In contrast, a non-functionalized analog like 1-chlorobutane lacks the amine handle, preventing its use in assembling the PROTAC ternary complex. While no direct DC50 comparison data exists for this specific linker, the field recognizes that linker identity and length are non-interchangeable; studies show that variations in linker length (e.g., using a C2 vs. C4 alkyl chain) can result in over 10-fold differences in DC50 values for the same target protein [1]. This compound provides a defined C4 scaffold for systematic SAR exploration.

PROTACs Linker Chemistry Targeted Protein Degradation

Analytical Purity and Traceability: Vendor-Specified 98% Purity with Batch QC

Commercially, this compound is routinely offered with a minimum purity specification of 98%, backed by batch-specific QC data including NMR, HPLC, or GC. This is a quantitative benchmark that directly compares to other in-class linkers or synthons that may be offered at lower purities (e.g., 95% or 97%). For example, the brominated analog, N-Boc-4-bromobutylamine (CAS 164365-88-2), is sometimes offered with technical grade purity (>=90%) , making the 98% specification for the chloro analog a differentiating factor for applications demanding higher initial purity.

Quality Control Analytical Chemistry Procurement

CAS 95388-79-7: High-Value Application Scenarios Driven by Differentiated Evidence


Precision Linker for PROTAC Degrader Synthesis and SAR Studies

This compound is a core building block for assembling PROTACs. Its defined 4-carbon alkyl chain, bearing orthogonal Boc and chloro functionalities, allows for the systematic exploration of linker length-activity relationships. As established, linker length is a critical variable influencing degradation potency (DC50). [1] Using this specific C4 linker provides a reproducible data point in SAR campaigns, where substituting with a different chain length could lead to misinterpretation of structure-activity trends. Its 98% commercial purity ensures that observed biological effects are not confounded by impurities.

Controlled Synthesis of N-alkylated Amines and Heterocycles

The high-yielding (85-90%) and robust Boc protection protocol makes this compound an ideal protected amine synthon. Its thermal stability up to 180°C provides a wider operational window for nucleophilic substitution reactions (e.g., with amines, thiols) to form N-alkylated products or heterocycles without premature Boc cleavage. This is particularly valuable in multi-step medicinal chemistry routes requiring a stable protected amine handle through diverse reaction conditions.

Preparation of High-Purity Analytical Standards for Impurity Profiling

Given its use in the synthesis of complex pharmaceuticals like Efavirenz, the 4-chlorobutyl carbamate moiety is a known substructure in process-related impurities [2]. The commercial availability of this compound at 98% purity makes it a suitable candidate for preparing reference standards or for use in forced degradation studies to identify and quantify potential genotoxic impurities (PGIs) like 4-CTHC, which have strict regulatory limits (e.g., 2.5 μg/mL). [2]

Development of Thermally Stable Materials and Polymer Additives

The compound's ability to remain stable up to 180°C qualifies it for applications requiring elevated temperature processing. This includes its potential use as a precursor to thermoplastic materials that can be cross-linked by heat or UV light , or as a reactive additive in polymer formulations where thermal stability is paramount. This differentiates it from less thermally robust alkyl chloride monomers or additives.

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